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molecular formula C10H13NO2 B8474014 3-Amino-4-methoxyphenylacetone

3-Amino-4-methoxyphenylacetone

Cat. No. B8474014
M. Wt: 179.22 g/mol
InChI Key: RAUHUNNXBSASPS-UHFFFAOYSA-N
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Patent
US06887867B2

Procedure details

The mixture of compound 10 (3.0 g, 14.3 mmol) and 10% palladium on carbon (1.6 g) in ethanol (230 ml) was stirred under hydrogen for 3 hours. Filtration of the catalyst and evaporation of solvent gave desired product 11 (2.41 g, 94%).
Name
compound 10
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[N+:13]([O-])=O>[Pd].C(O)C>[NH2:13][C:4]1[CH:5]=[C:6]([CH2:9][C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
compound 10
Quantity
3 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)CC(C)=O)[N+](=O)[O-]
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the catalyst and evaporation of solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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